3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, more commonly known as VE-821, is a potent and selective inhibitor of the ATR (Ataxia telangiectasia and Rad3 related) kinase. [, , , , , , ] ATR is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family. [, ] This kinase plays a crucial role in the DNA damage response (DDR) pathway by sensing single-stranded DNA breaks and stalled replication forks, subsequently activating checkpoints to halt cell cycle progression and initiate DNA repair. [, , , , , , , , , , , ] Due to its significant role in the DDR pathway, VE-821 has emerged as a valuable tool in scientific research, particularly in the field of cancer biology.
VE-821 is a potent, highly-selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase, which plays a crucial role in the cellular response to DNA damage. This compound has garnered attention for its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy by sensitizing cancer cells to these treatments. VE-821 is classified as an Ataxia Telangiectasia and Rad3-related protein inhibitor, specifically targeting the DNA damage response pathways that are often exploited by cancer cells to survive therapeutic interventions.
VE-821 was developed as part of a series of compounds aimed at inhibiting the Ataxia Telangiectasia and Rad3-related protein kinase, which is integral to the DNA damage response. It has a Ki value of 13 nM, indicating its high potency in inhibiting the target enzyme. The compound shows low cross-reactivity with other kinases, such as mammalian target of rapamycin, DNA-dependent protein kinase, and phosphoinositide 3-kinase gamma, making it a selective choice for research and potential therapeutic applications .
The synthesis of VE-821 involves multi-step organic reactions that focus on constructing its unique molecular framework. While specific synthetic routes are proprietary or not widely published, general methods for synthesizing similar ATR inhibitors typically include:
Technical details regarding the precise synthetic pathway for VE-821 may vary, but it emphasizes careful control of reaction conditions to yield high-purity products suitable for biological testing.
The molecular structure of VE-821 can be described by its chemical formula, which includes multiple functional groups contributing to its activity. The compound's structure features:
Data regarding its molecular weight and structural features can be derived from chemical databases or publications focusing on ATR inhibitors.
VE-821 participates in several critical chemical reactions when interacting with cellular components:
These reactions contribute to its ability to sensitize cancer cells to other therapeutic agents by preventing repair of DNA double-strand breaks induced by chemotherapy or radiation.
The mechanism of action for VE-821 primarily revolves around its role as an inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase:
VE-821 exhibits several physical and chemical properties relevant to its function:
These properties are essential for determining dosing regimens in potential clinical applications.
VE-821 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: